![molecular formula C22H19N5O3S B14970207 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B14970207.png)
4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves multiple steps, typically starting with the preparation of the indole nucleus. Common synthetic routes include the Fischer indole synthesis and the Bischler-Möhlau indole synthesis . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: As a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Industry: In the development of new materials and as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or interfere with the replication of viral RNA, leading to its antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Tryptophan: An essential amino acid involved in protein synthesis.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H19N5O3S |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4-[[2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C22H19N5O3S/c1-2-11-27-21(30)19-18(15-5-3-4-6-16(15)25-19)26-22(27)31-12-17(28)24-14-9-7-13(8-10-14)20(23)29/h2-10,25H,1,11-12H2,(H2,23,29)(H,24,28) |
InChI-Schlüssel |
FXRVHRNTUNAQBF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B14970140.png)
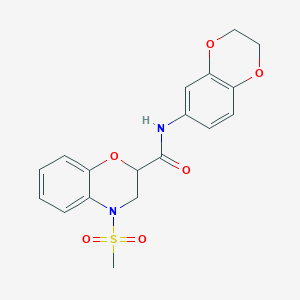
![2-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14970156.png)
![N-Benzyl-6-[4-(4-bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B14970160.png)
![Cyclopropyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14970166.png)
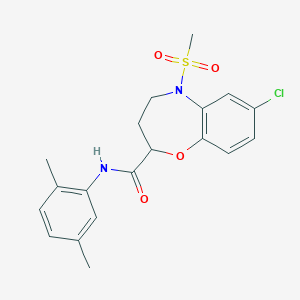
![2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14970182.png)
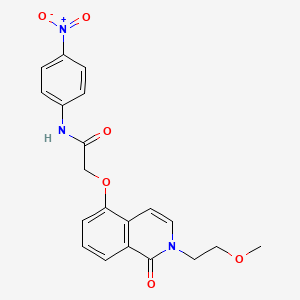
![1,1'-[6-(4-cyclohexylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B14970187.png)
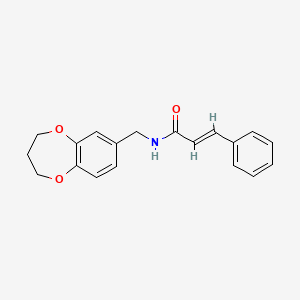
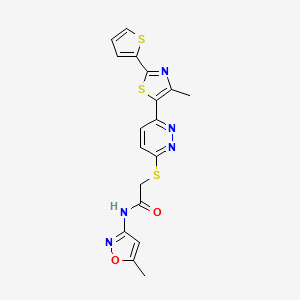

![N-(3-chloro-4-fluorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14970223.png)
![N-[4-(acetylamino)phenyl]-3-[5-(4-fluorophenyl)furan-2-yl]propanamide](/img/structure/B14970231.png)
